1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one
Description
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is a heterocyclic compound featuring a fused imidazo-pyrimidine core with an acetyl substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive imidazo[1,2-a]pyridine derivatives, which exhibit diverse pharmacological properties, including antitumor, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyrimidin-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-11-4-2-3-9-8(11)10-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBFQWRJVATVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CC=NC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds via the formation of an intermediate imidazo[1,2-a]pyrimidine, which is then oxidized to yield the desired product .
Industrial Production Methods
Industrial production of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one often employs multicomponent reactions and tandem reactions to streamline the synthesis process. These methods are advantageous due to their efficiency and ability to produce high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrimidine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazo[1,2-a]pyrimidine-2-carboxylic acid.
Reduction: 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one has been studied for its potential therapeutic effects. Notable applications include:
- Enzyme Inhibition: It has been explored as a phosphodiesterase inhibitor, which may have implications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity: Research indicates that derivatives of imidazo[1,2-a]pyrimidine may exhibit anticancer properties by targeting pathways involved in tumor growth .
Biological Applications
The compound's ability to modulate biological pathways makes it a candidate for further exploration in:
- Cancer Immunotherapy: Inhibitors derived from similar scaffolds have shown promise in enhancing immune responses against tumors .
Material Science Applications
In addition to its biological applications, 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is being investigated for its potential use in developing materials with unique electronic and optical properties. This includes:
- Conductive Polymers: Its incorporation into polymer matrices may enhance electrical conductivity and optical performance .
Case Study 1: Antitumor Activity
A study focusing on imidazo[1,2-a]pyrazine derivatives demonstrated significant antitumor efficacy when combined with PD-1 inhibitors. The results indicated that these compounds could enhance the immune response against tumors, achieving a tumor growth inhibition rate of 77.7% in murine models .
Case Study 2: Enzyme Inhibition
Research on phosphodiesterase inhibitors derived from imidazo[1,2-a]pyrimidine has shown promising results in modulating inflammatory pathways. These compounds exhibited substantial inhibitory activity against specific phosphodiesterases, suggesting their potential in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides such as cAMP and cGMP. This inhibition leads to increased levels of these second messengers, which can modulate various physiological processes .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one, highlighting differences in core structure, substituents, and physical properties:
Key Observations :
- Substituent Position : Acetyl groups at the 2- vs. 3-position (e.g., imidazo[1,2-a]pyridine vs. pyrazine derivatives) influence electronic properties and binding interactions .
- Melting Points: Bulky substituents (e.g., benzo-imidazopyrimidinones) significantly increase melting points (>300°C), suggesting strong intermolecular interactions .
Catalytic Approaches
- Palladium-Catalyzed Reactions: Optimized synthesis of phenyl(3-phenylbenzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)methanone demonstrated the utility of Pd catalysts in constructing complex fused systems .
Physicochemical and Spectroscopic Data
- 1H NMR Profiles :
- ESI-MS :
- Compound 43: [M + H]+ observed at 507.10983 (theoretical 507.10976) .
Biological Activity
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is a heterocyclic compound characterized by its imidazo[1,2-a]pyrimidine core. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound has been explored for various therapeutic applications due to its potential as an enzyme inhibitor and its ability to interact with multiple biological targets.
The synthesis of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one typically involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This process can yield high purity and substantial yields through multicomponent reactions and tandem reactions, which are preferred in industrial settings for their efficiency .
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit a wide range of biological activities, including:
- Anticancer : In vitro studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit the growth of various cancer cell lines.
- Antimicrobial : These compounds have demonstrated efficacy against several bacterial and fungal strains.
- Anti-inflammatory : They may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.
- Enzyme Inhibition : Specifically, they are investigated for their potential to inhibit phosphodiesterases, which play a crucial role in cellular signaling .
Anticancer Activity
A study evaluating the anticancer properties of imidazo[1,2-a]pyrimidine derivatives found that certain compounds significantly inhibited the proliferation of human cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Another investigation highlighted the antimicrobial activity of 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrimidine derivatives is heavily influenced by their structural features. Modifications at various positions on the imidazo ring can enhance or diminish their biological efficacy. For instance:
| Position | Modification Type | Biological Activity Impact |
|---|---|---|
| 2 | Alkyl substitution | Increased anticancer activity |
| 3 | Halogenation | Enhanced antimicrobial properties |
| 4 | Hydroxyl group | Improved anti-inflammatory effects |
This table summarizes how specific modifications can tailor the pharmacological profile of these compounds.
Q & A
Basic: What are the established synthetic routes for 1-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one?
Methodological Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, a stepwise protocol includes:
- Step 1: Bromopyruvic acid reacts with 2-aminopyridine in ethanol at 80°C to form the imidazo[1,2-a]pyridine core (72% yield) .
- Step 2: Chlorination using Palau’s chlor under nitrogen yields 1-(3-chloroimidazo[1,2-a]pyrimidin-2-yl)ethanone (60% yield, confirmed by δ 2.65 ppm singlet in H-NMR) .
- Step 3: Functionalization via nucleophilic substitution (e.g., sodium ethanethiolate) introduces ethylsulfanyl groups (60% yield, LC-MS: m/z 221.1) .
Key intermediates are characterized by H-NMR and LC-MS to validate regiochemistry and purity .
Basic: How is 1-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one characterized spectroscopically?
Methodological Answer:
- H-NMR: Signals for the pyrimidine ring protons appear as doublets (δ 8.75–9.07 ppm), with a singlet at δ 2.58–2.65 ppm for the acetyl methyl group. Chlorinated derivatives show upfield shifts (e.g., δ 2.65 ppm for 3-chloro-substituted analogs) .
- LC-MS: The parent ion ([M+H]) at m/z 161.1 confirms the molecular formula . Derivatives like 3-ethylsulfonyl analogs exhibit [M+H] at m/z 254.2 .
Advanced: How are regioselectivity challenges addressed during derivative synthesis?
Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., chlorination) is controlled by steric and electronic factors. For example:
- Chlorination at the 3-position is favored due to the electron-withdrawing acetyl group at position 2, directing electrophiles to the less hindered site. This is confirmed by H-NMR analysis of 3-chloro derivatives (δ 8.78–8.75 ppm for pyrimidine protons) .
- Computational studies (DFT) predict reactive sites by mapping electron density distributions, guiding functional group introduction .
Advanced: What computational methods validate the structural and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, Hirshfeld surface analysis identifies hydrogen bonding interactions critical for crystal packing .
- Docking Studies: Used to correlate substituent effects (e.g., ethylsulfonyl groups) with bioactivity, such as COX-2 inhibition (e.g., imidazo[1,2-a]pyridines show higher activity than pyrimidine analogs) .
Basic: What pharmacological activities are associated with this compound?
Methodological Answer:
- Anticancer: A derivative (2-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one) activates pyruvate kinase M2 (PKM2), showing efficacy in cancer models (IC = 1.2 µM) .
- Antimicrobial: Chalcone conjugates exhibit antikinetoplastid activity via amidic bond formation (e.g., MIC = 8 µg/mL against Leishmania) .
Advanced: How are structure-activity relationships (SAR) explored for derivatives?
Methodological Answer:
- Substituent Screening: Systematic variation of substituents at positions 2 and 3 (e.g., sulfonyl, chloro, ethyl groups) is performed. For instance, 3-ethylsulfonyl derivatives show enhanced metabolic stability (t > 6 h) compared to methyl analogs .
- Bioisosteric Replacement: Replacing pyrimidine with pyridine cores alters COX-2 inhibition profiles (e.g., imidazo[1,2-a]pyridines exhibit 10-fold higher activity) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Analysis: Confirm activity thresholds using gradient concentrations (e.g., 0.1–100 µM) to identify false positives .
- Kinetic Studies: Measure time-dependent inhibition (e.g., pre-incubation with enzymes) to distinguish reversible vs. irreversible binding .
- Meta-Analysis: Cross-reference datasets from multiple assays (e.g., PKM2 activation vs. cytotoxicity) to isolate target-specific effects .
Advanced: What advanced analytical techniques optimize purity assessment?
Methodological Answer:
- Hyphenated Techniques: LC-MS/MS quantifies trace impurities (e.g., <0.1% chlorinated byproducts) using MRM transitions .
- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., m/z 195.0532 for 3-chloro derivative) with <2 ppm error .
Advanced: What strategies enable selective functionalization of the imidazo[1,2-a]pyrimidine core?
Methodological Answer:
- Oxidative Coupling: Meta-chloroperoxybenzoic acid oxidizes ethylsulfanyl to sulfonyl groups (65% yield, confirmed by δ 3.70 ppm sulfonyl methyl) .
- Multicomponent Reactions: One-pot synthesis integrates chalcone moieties via EDC/HOBt-mediated coupling (72% yield) .
Advanced: How is factorial design applied to optimize synthetic protocols?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
